molecular formula C15H22ClN3O2 B12113906 Benzamide, 4-[(chloroacetyl)amino]-N-[2-(diethylamino)ethyl]- CAS No. 86820-15-7

Benzamide, 4-[(chloroacetyl)amino]-N-[2-(diethylamino)ethyl]-

Cat. No.: B12113906
CAS No.: 86820-15-7
M. Wt: 311.81 g/mol
InChI Key: YLRVRNVXMJXROY-UHFFFAOYSA-N
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Description

Benzamide, 4-[(chloroacetyl)amino]-N-[2-(diethylamino)ethyl]- is a chemical compound with the molecular formula C13H20ClN3O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzamide core, a chloroacetyl group, and a diethylaminoethyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-[(chloroacetyl)amino]-N-[2-(diethylamino)ethyl]- can be achieved through several methods. One common approach involves the reaction of 4-aminobenzamide with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with diethylamine to form the final product. The reaction conditions typically involve maintaining the temperature at around 0-5°C during the addition of chloroacetyl chloride to control the reaction rate and prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability. Additionally, green chemistry principles, such as the use of less hazardous solvents and reagents, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-[(chloroacetyl)amino]-N-[2-(diethylamino)ethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzamide, 4-[(chloroacetyl)amino]-N-[2-(diethylamino)ethyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, 4-[(chloroacetyl)amino]-N-[2-(diethylamino)ethyl]- involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. The diethylaminoethyl side chain enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness .

Comparison with Similar Compounds

Similar Compounds

  • Benzamide, 4-[(chloroacetyl)amino]-N-[2-(dimethylamino)ethyl]-
  • Benzamide, 4-[(chloroacetyl)amino]-N-[2-(methylamino)ethyl]-
  • Benzamide, 4-[(chloroacetyl)amino]-N-[2-(ethylamino)ethyl]-

Uniqueness

Benzamide, 4-[(chloroacetyl)amino]-N-[2-(diethylamino)ethyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethylaminoethyl side chain enhances its solubility and membrane permeability, making it more effective in biological applications compared to its analogs .

Properties

CAS No.

86820-15-7

Molecular Formula

C15H22ClN3O2

Molecular Weight

311.81 g/mol

IUPAC Name

4-[(2-chloroacetyl)amino]-N-[2-(diethylamino)ethyl]benzamide

InChI

InChI=1S/C15H22ClN3O2/c1-3-19(4-2)10-9-17-15(21)12-5-7-13(8-6-12)18-14(20)11-16/h5-8H,3-4,9-11H2,1-2H3,(H,17,21)(H,18,20)

InChI Key

YLRVRNVXMJXROY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)NC(=O)CCl

Origin of Product

United States

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